MP470 hydrochloride is derived from a complex synthetic route that involves the construction of a benzofuro[3,2-d]pyrimidine core, followed by functionalization with a piperazine moiety. This compound falls under the category of small-molecule inhibitors and is primarily classified as an anticancer agent due to its mechanism of action against specific oncogenic targets.
The synthesis of MP470 hydrochloride involves several key steps:
The synthetic route typically employs organic solvents and catalysts to optimize reaction conditions, ensuring high yield and purity. Common methods include recrystallization and chromatography for purification purposes.
The molecular formula for MP470 hydrochloride is , with a molecular weight of approximately 500.0 g/mol. The structural representation includes:
This structure indicates the presence of multiple functional groups, contributing to its biological activity.
MP470 hydrochloride can undergo various chemical reactions, including:
These reactions can lead to various derivatives of MP470 hydrochloride, depending on the specific reagents and conditions used.
MP470 hydrochloride exerts its anticancer effects primarily through the inhibition of specific protein kinases involved in cell signaling pathways. By blocking these kinases, MP470 disrupts the signaling cascades that promote tumor cell proliferation and survival. This mechanism is particularly relevant in tumors harboring mutations in c-Kit and PDGFRα, which are often implicated in various cancers.
Research indicates that MP470 may also influence DNA repair mechanisms, further contributing to its anticancer properties .
MP470 hydrochloride exhibits several notable physical and chemical properties:
Additional data includes a log P value determined by octanol/water partitioning methods, which provides insight into its lipophilicity .
MP470 hydrochloride has diverse applications in scientific research:
MP470 hydrochloride (Amuvatinib hydrochloride), chemically designated as N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride, is an orally bioavailable small-molecule inhibitor. It exhibits potent activity against multiple receptor tyrosine kinases implicated in oncogenic signaling, including mutant isoforms of c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), Fms-like tyrosine kinase 3 (Flt3), c-Met, and c-Ret [1] [7]. The compound disrupts kinase-mediated proliferation and survival pathways by competitively inhibiting adenosine triphosphate (ATP) binding at the catalytic domain of these receptors.
Table 1: Kinase Inhibition Profile of MP470 Hydrochloride
| Target Kinase | Mutant Variant | IC₅₀ (nM) |
|---|---|---|
| Platelet-derived growth factor receptor alpha | V561D | 40 |
| Platelet-derived growth factor receptor alpha | D842V | 81 |
| c-Kit | D816H | 10 |
| c-Kit | V560G | 34 |
| c-Kit | V654A | 127 |
| c-Kit | D816V | 950 |
The in vitro efficacy of MP470 hydrochloride is evidenced by its growth-inhibitory effects across diverse cancer cell lines. For example, in prostate cancer models (LNCaP and PC-3), MP470 demonstrated half-maximal inhibitory concentrations (IC₅₀) of approximately 4 μM and 8 μM, respectively, after 96 hours of exposure [7] [8]. Beyond direct kinase inhibition, MP470 hydrochloride suppresses DNA repair by downregulating the homologous recombination protein RAD51, thereby potentiating the effects of DNA-damaging therapies [3] [7].
The development of MP470 hydrochloride emerged from the clinical need to overcome limitations of early tyrosine kinase inhibitors. First-generation inhibitors like Imatinib Mesylate (targeting Bcr-Abl, c-Kit, PDGFR) and Erlotinib (targeting epidermal growth factor receptor) showed efficacy in specific malignancies but faced challenges due to de novo or acquired resistance mutations and pathway redundancy [2] [6]. MP470 was rationally designed using structure-based approaches to inhibit multiple kinases commonly co-activated in aggressive cancers, such as small-cell lung cancer (SCLC) and prostate adenocarcinoma [6] [8].
The biological rationale centers on the hyperactivation of parallel signaling cascades in malignancies. For instance, the hepatocyte growth factor/c-Met axis promotes tumor invasion and metastasis, while mutations in c-Kit (e.g., D816V) drive uncontrolled proliferation in gastrointestinal stromal tumors and acute myeloid leukemia [1] [4]. Simultaneously, the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, downstream of multiple receptor tyrosine kinases, confers apoptosis resistance and therapeutic resistance [2] [8]. MP470’s multi-targeted design aims to broadly disrupt these interconnected networks, reducing the likelihood of escape mechanisms.
Preclinical studies confirmed that MP470 hydrochloride inhibits phosphorylation of key receptors and downstream effectors. In LNCaP prostate cancer cells, 10 μM MP470 reduced Akt phosphorylation at Ser473 by >70%, whereas Erlotinib or Imatinib Mesylate alone showed negligible effects [8]. This highlighted its potential to overcome limitations of single-target agents.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6